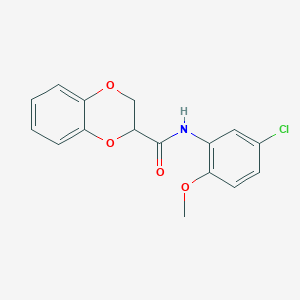
N-(5-chloro-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, and differentiation. AG-1478 has been widely studied for its potential applications in cancer research and therapy.
Mechanism of Action
AG-1478 is a reversible inhibitor of N-(5-chloro-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide tyrosine kinase activity. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and inhibiting this compound-mediated signaling pathways. This leads to a decrease in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects
AG-1478 has been shown to have potent inhibitory effects on this compound signaling in vitro and in vivo. It has been shown to reduce cell proliferation and induce apoptosis in cancer cell lines. In animal models, AG-1478 has been shown to inhibit tumor growth and sensitize tumors to chemotherapy. However, AG-1478 has also been shown to have off-target effects on other kinases, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
AG-1478 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. It can be used to study the role of N-(5-chloro-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in cancer cell biology and to evaluate the efficacy of this compound-targeted therapies. However, AG-1478 also has limitations. It has off-target effects on other kinases, which may complicate the interpretation of experimental results. It may also have limited efficacy in certain cancer types that have developed resistance to this compound-targeted therapies.
Future Directions
There are several future directions for AG-1478 research. One area of interest is the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide inhibitors that can overcome the limitations of AG-1478. Another area of interest is the identification of biomarkers that can predict response to this compound-targeted therapies, which may help to personalize cancer treatment. Additionally, AG-1478 may have applications in other areas of research, such as the study of this compound signaling in normal physiological processes and in other diseases besides cancer.
Scientific Research Applications
AG-1478 has been extensively studied for its potential applications in cancer research and therapy. N-(5-chloro-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is overexpressed in many types of cancer, including breast, lung, and colon cancer. Inhibition of this compound signaling has been shown to reduce tumor growth and increase sensitivity to chemotherapy. AG-1478 has been used to study the role of this compound in cancer cell proliferation, migration, and invasion. It has also been used in preclinical studies to evaluate the efficacy of this compound-targeted therapies in cancer treatment.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-12-7-6-10(17)8-11(12)18-16(19)15-9-21-13-4-2-3-5-14(13)22-15/h2-8,15H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGFOKPQERISQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B3927446.png)
![5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3927448.png)
![N-[4-(cyanomethyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B3927464.png)
![4-methyl-3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3927474.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3927476.png)
![4-[(5-{[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3927477.png)
![N-(4-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3927480.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B3927485.png)
![2-(benzylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3927489.png)
![ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3927494.png)


![3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927508.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3927518.png)